molecular formula C17H18N2O6S B3533888 methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate

methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate

Cat. No.: B3533888
M. Wt: 378.4 g/mol
InChI Key: KTWBNQWHIGEPHF-UHFFFAOYSA-N
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Description

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group, an ester group, and an acetylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with acetic anhydride to form 4-acetylaminophenol. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to yield 4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenol. Finally, the esterification of this compound with methyl chloroacetate produces the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-({[4-(aminophenyl)amino}sulfonyl)phenoxy]acetate
  • Methyl [4-({[4-(methoxyphenyl)amino}sulfonyl)phenoxy]acetate

Uniqueness

Methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate is unique due to the presence of the acetylamino group, which can enhance its binding affinity to biological targets and improve its solubility in organic solvents. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-[(4-acetamidophenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-12(20)18-13-3-5-14(6-4-13)19-26(22,23)16-9-7-15(8-10-16)25-11-17(21)24-2/h3-10,19H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWBNQWHIGEPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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